molecular formula C15H15N5O B2463816 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060182-47-9

6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2463816
CAS RN: 1060182-47-9
M. Wt: 281.319
InChI Key: NCRYFKMNPSKWTC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been found to exhibit various biological activities.

Scientific Research Applications

Antiproliferative Agents

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines of different origins . Most of the synthesized compounds demonstrated moderate to good activity against the cancer cell lines selected .

Apoptosis Inducers

The compound has shown potential in inducing apoptosis of cancer cells, probably through the mitochondrial pathway. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Neuroprotective Agents

Triazole-pyrimidine hybrids, including the compound , have shown promising neuroprotective properties. They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds have also demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Inhibition of ER Stress

The compound has been found to inhibit ER stress, which is a potential strategy used to prevent or slow disease progression by reducing neuronal death .

Inhibition of NF-kB Inflammatory Pathway

The compound has been found to inhibit the NF-kB inflammatory pathway, which is a key player in the regulation of immune responses to infection .

properties

IUPAC Name

3-ethyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-2-20-14-13(17-18-20)15(21)19(11-16-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRYFKMNPSKWTC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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